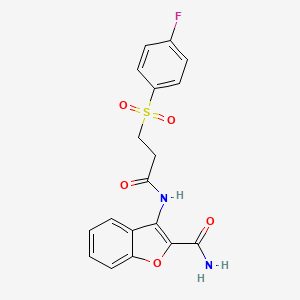

3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

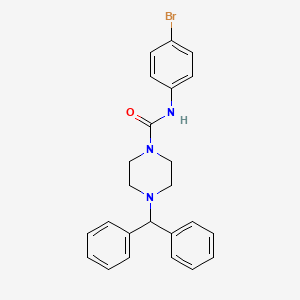

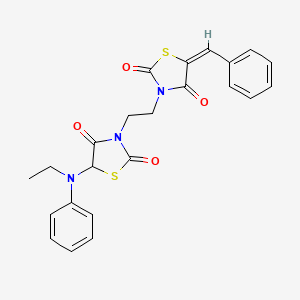

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary widely. The 2-position of benzofuran may be unsubstituted, or various substituents may be present to enhance the antimicrobial activity .Scientific Research Applications

Synthesis and Antiproliferative Activities

A study by Mert et al. (2014) discusses the synthesis of pyrazole-sulfonamide derivatives designed from a base compound and their in vitro antiproliferative activities against HeLa and C6 cell lines. Compounds in this study showed promising broad-spectrum antitumor activity, highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Fluorescent Chemosensor for Bio-imaging

Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions, showcasing its application in bio-imaging within live cells and zebrafish larvae. This study exemplifies the use of benzofuran derivatives in environmental monitoring and biological imaging, offering insights into the broader applications of chemosensors in scientific research (Ravichandiran et al., 2020).

Antitumor Drugs Using Sulfonamide

Huang, Lin, and Huang (2001) discuss the design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming to obtain potent antitumor agents with low toxicity. This work underlines the potential of sulfonamide-based compounds in developing new antitumor drugs, illustrating the significant role these compounds play in medicinal chemistry and drug development (Huang, Lin, & Huang, 2001).

Mechanism of Action

Target of Action

Similar benzofuran derivatives have been studied for their interaction withFe3+ ions and Mycobacterium tuberculosis H37Rv strains .

Mode of Action

The compound’s interaction with its targets results in significant changes. For instance, a similar benzofuran derivative exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds with Fe3+ ions . In the case of Mycobacterium tuberculosis, certain benzofuran derivatives have shown potent anti-tubercular activity .

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit thepolyketide synthase of Mycobacterium tuberculosis , which is crucial for the survival of the bacteria.

Pharmacokinetics

The compound’s molecular weight of 39039 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar benzofuran derivatives have shown significant anti-tubercular activity and selective detection of Fe3+ ions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the binding ability of a similar benzofuran derivative towards Fe3+ ions has been studied in DMSO/H2O solution (9/1, v/v) . The compound’s stability, solubility, and interaction with its targets can be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment.

Future Directions

properties

IUPAC Name |

3-[3-(4-fluorophenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O5S/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-16-13-3-1-2-4-14(13)26-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIYGUJRBALEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine](/img/no-structure.png)

![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)

amine](/img/structure/B2752359.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2752361.png)

![Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate](/img/structure/B2752364.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2752365.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)

![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)